1-(3-Chlorobenzyl)piperazine

Description

The exact mass of the compound 1-(3-Chlorobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

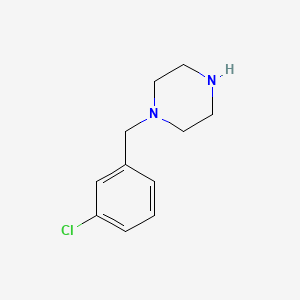

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEQMTYOCBFLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354151 | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-91-7 | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperazine is a synthetic compound belonging to the piperazine class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 1-(3-Chlorobenzyl)piperazine. The document details its role as a selective and reversible inhibitor of NS3 protease, its antibacterial properties, and its potential hepatoprotective effects. Methodologies for its synthesis and for key biological assays are presented to facilitate further research and development. Additionally, a proposed mechanism of action and a hypothetical signaling pathway associated with its NS3 protease inhibitory activity are illustrated.

Chemical Structure and Properties

1-(3-Chlorobenzyl)piperazine, also known as 1CBPZ, is characterized by a piperazine ring substituted with a 3-chlorobenzyl group at one of the nitrogen atoms.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Chlorobenzyl)piperazine is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(3-chlorobenzyl)piperazine | |

| CAS Number | 23145-91-7 | [1] |

| Molecular Formula | C11H15ClN2 | [1] |

| Molecular Weight | 210.71 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | 120-123 °C at 1.5 mmHg | |

| Density | 1.129 g/mL at 25 °C | |

| Solubility | Not specified |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(3-Chlorobenzyl)piperazine.

Experimental Protocol (General)

A general procedure for the synthesis of 1-(3-Chlorobenzyl)piperazine via N-alkylation is outlined below. This protocol is based on methods used for similar compounds and may require optimization.

-

Reaction Setup: To a solution of piperazine (1.1 equivalents) in a suitable organic solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1-(3-Chlorobenzyl)piperazine.

Biological Activities

1-(3-Chlorobenzyl)piperazine has been identified as a compound with multiple biological activities, making it a molecule of interest for further investigation in drug discovery.

NS3 Protease Inhibition

1-(3-Chlorobenzyl)piperazine is a selective and reversible inhibitor of NS3 protease.[2] NS3 protease is a key enzyme in the replication of several viruses, including the hepatitis C virus (HCV) and flaviviruses like Dengue and Zika virus. It is also implicated in plant resistance mechanisms.[3][4]

The precise molecular mechanism of NS3 protease inhibition by 1-(3-Chlorobenzyl)piperazine has not been fully elucidated. However, as a reversible inhibitor, it is likely to bind to the active site or an allosteric site of the enzyme, preventing the substrate from binding and subsequent cleavage of the viral polyprotein. This disruption of polyprotein processing is critical for inhibiting viral replication.[5][6]

The following diagram illustrates the central role of NS3 protease in the viral replication cycle and the point of inhibition by 1-(3-Chlorobenzyl)piperazine.

Caption: Inhibition of viral replication by targeting NS3 protease.

Antibacterial Activity

1-(3-Chlorobenzyl)piperazine has been found to be effective in controlling the growth of certain bacteria.[2] The piperazine scaffold is a common feature in many antibacterial agents.[7][8]

The antibacterial mechanism of benzylpiperazine derivatives is not fully understood but may involve the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[8] Another potential mechanism could be the inhibition of essential bacterial enzymes.

Hepatoprotective Effects

Preliminary studies have indicated that 1-(3-Chlorobenzyl)piperazine may be useful in preventing liver lesions caused by casein in rats.[2] The underlying mechanism for this hepatoprotective effect is yet to be determined but may be related to antioxidant or anti-inflammatory properties often observed in piperazine derivatives.[2][9]

Experimental Protocols

The following are general experimental protocols that can be adapted for the investigation of 1-(3-Chlorobenzyl)piperazine.

NS3 Protease Inhibition Assay (General Fluorogenic Assay)

This protocol describes a common method for measuring the inhibition of NS3 protease activity.

-

Reagents and Materials:

-

Recombinant NS3 protease

-

Fluorogenic peptide substrate specific for NS3 protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl and glycerol)

-

1-(3-Chlorobenzyl)piperazine (test compound)

-

Known NS3 protease inhibitor (positive control)

-

DMSO (for dissolving the compound)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of 1-(3-Chlorobenzyl)piperazine in DMSO and then dilute further in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS3 protease.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Reagents and Materials:

-

Bacterial strains of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

1-(3-Chlorobenzyl)piperazine (test compound)

-

Known antibiotic (positive control)

-

DMSO (for dissolving the compound)

-

96-well sterile microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of 1-(3-Chlorobenzyl)piperazine in DMSO.

-

Perform serial two-fold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

-

Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

-

In Vivo Hepatoprotective Activity Assessment (General Model)

This is a general protocol that can be adapted to evaluate the hepatoprotective effects of 1-(3-Chlorobenzyl)piperazine against a toxin-induced liver injury model in rodents.

-

Animals and Acclimatization:

-

Use healthy adult rodents (e.g., Wistar rats or BALB/c mice).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Experimental Design:

-

Divide the animals into several groups:

-

Group 1: Normal control (vehicle only).

-

Group 2: Toxin control (e.g., carbon tetrachloride, paracetamol, or another hepatotoxin).

-

Group 3: Test compound group (1-(3-Chlorobenzyl)piperazine at different doses) + toxin.

-

Group 4: Standard drug group (e.g., silymarin) + toxin.

-

-

-

Procedure:

-

Administer 1-(3-Chlorobenzyl)piperazine or the standard drug orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).

-

On the last day of treatment, induce liver injury by administering the hepatotoxin.

-

After a specific time post-toxin administration (e.g., 24 or 48 hours), euthanize the animals and collect blood and liver samples.

-

-

Biochemical Analysis:

-

Analyze serum samples for liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

-

-

Histopathological Examination:

-

Fix liver tissues in 10% formalin, process them for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.

-

-

Oxidative Stress Markers (Optional):

-

Homogenize liver tissues to measure levels of oxidative stress markers such as malondialdehyde (MDA), glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

-

Conclusion

1-(3-Chlorobenzyl)piperazine is a promising chemical entity with demonstrated inhibitory activity against NS3 protease and antibacterial effects. Its potential hepatoprotective properties further underscore its therapeutic potential. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to facilitate further exploration of this compound's mechanism of action and its potential as a lead for novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its structure for enhanced efficacy and safety.

References

- 1. 1-(3-CHLOROBENZYL)PIPERAZINE_TargetMol [targetmol.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. NS3 protease: Significance and symbolism [wisdomlib.org]

- 4. Indispensable Role of Proteases in Plant Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS3 protease from flavivirus as a target for designing antiviral inhibitors against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Chlorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Chlorobenzyl)piperazine, a piperazine derivative of interest in medicinal chemistry and drug discovery. The information herein is curated for researchers and professionals requiring detailed data for experimental design, compound evaluation, and formulation development.

Chemical Identity and Core Properties

1-(3-Chlorobenzyl)piperazine, with the CAS number 23145-91-7, is a substituted piperazine that serves as a valuable building block in the synthesis of pharmacologically active molecules.[1][] Its structural features, including the piperazine ring and the chlorobenzyl group, impart specific physicochemical characteristics that influence its behavior in biological and chemical systems.

Table 1: General and Physical Properties of 1-(3-Chlorobenzyl)piperazine

| Property | Value | Source(s) |

| CAS Number | 23145-91-7 | [3][4] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [][3][4] |

| Molecular Weight | 210.70 g/mol | [][3][4] |

| Appearance | Colorless to Yellow Liquid/Oil | [3] |

| Boiling Point | 120-123 °C at 1.5 mmHg | [3] |

| Density | 1.129 g/mL at 25 °C | [3] |

| Refractive Index | n²⁰/D 1.5582 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

Ionization and Lipophilicity

The ionization constant (pKa) and the partition coefficient (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The piperazine moiety provides basic centers, making the compound's ionization state pH-dependent.

Table 2: Ionization and Partitioning Characteristics

| Parameter | Value | Notes | Source(s) |

| pKa | 9.10 ± 0.10 | Predicted value. The piperazine ring contains two nitrogen atoms that can be protonated. | [3] |

| logP | No experimental value found. | This parameter is typically determined experimentally via methods like Shake-Flask or HPLC. |

Solubility and Stability

A compound's solubility is a key factor in its suitability for various experimental and formulation contexts. Stability data informs appropriate storage and handling procedures to ensure compound integrity.

Table 3: Solubility and Stability Information

| Parameter | Information | Source(s) |

| Aqueous Solubility | Limited solubility in water. | [5] |

| Organic Solvent Solubility | Moderately soluble in organic solvents. | [5] |

| Stability | Stable under ordinary conditions of use and storage. | [6] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from sunlight, heat, and moisture. | [6] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [6] |

Biological Context and Related Compounds

While specific signaling pathways for 1-(3-Chlorobenzyl)piperazine are not extensively documented, the closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-studied metabolite of the antidepressant drug trazodone.[7] m-CPP is known to act as a serotonin receptor agonist.[7][8] The structural similarity suggests that 1-(3-Chlorobenzyl)piperazine could be investigated for related neurological activities. Piperazine derivatives, as a class, exhibit a wide range of biological activities, including antimicrobial, anti-depressant, and anti-inflammatory properties.[9]

References

- 1. 1-(3-CHLOROBENZYL)PIPERAZINE_TargetMol [targetmol.com]

- 3. 1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS 23145-88-2: Chlorobenzylpiperazin | CymitQuimica [cymitquimica.com]

- 6. 1-(3-Chlorophenyl)piperazine Manufacturers, SDS [mubychem.com]

- 7. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-クロロフェニル)ピペラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-(3-Chlorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorobenzyl)piperazine, more commonly known in scientific literature as meta-chlorophenylpiperazine (mCPP), is a psychoactive compound of the phenylpiperazine class. It is a metabolite of several antidepressant drugs, including trazodone and nefazodone, and has been investigated as a pharmacological probe to study the serotonin system. This technical guide provides a comprehensive overview of the in vitro mechanism of action of mCPP, detailing its interactions with various neurotransmitter receptors and transporters. The information presented herein, including quantitative binding and functional data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Receptor and Transporter Binding Profile

1-(3-Chlorobenzyl)piperazine exhibits a broad and complex binding profile, with significant affinity for a multitude of serotonergic receptors and transporters. It also interacts, albeit with generally lower affinity, with adrenergic, dopaminergic, and histaminergic receptors. The binding affinities, expressed as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below.

Serotonin Receptors and Transporter

mCPP demonstrates a notable affinity for a wide array of serotonin (5-HT) receptor subtypes, as well as the serotonin transporter (SERT).

| Target | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Cell Line / Tissue | Reference |

| 5-HT₁ₐ | - | 360 - 1300 | [³H]8-OH-DPAT | Human Brain Membranes | [1] |

| 5-HT₁₋ₗᵢₖₑ | 100 | - | [³H]Serotonin | Rat Cortex Membranes | [2] |

| 5-HT₂ₐ | 32.1 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| 5-HT₂ₐ | - | 360 - 1300 | [³H]Ketanserin | Human Brain Membranes | [1] |

| 5-HT₂₋ₗᵢₖₑ | - | 360 - 1300 | [³H]Spiperone | Human Brain Membranes | [1] |

| 5-HT₂ₑ | 28.8 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| 5-HT₂ₒ | 3.4 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| SERT | - | 230 | [¹²⁵I]RTI-55 | Human Occipital Cortex |

Note: A comprehensive table with all available data is presented in the appendix.

Adrenergic, Dopamine, and Histamine Receptors and Transporters

mCPP also displays affinity for various adrenergic, dopamine, and histamine receptors, as well as the norepinephrine transporter (NET).

| Target | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Cell Line / Tissue | Reference |

| α₁-Adrenergic | Similar to Norepinephrine | 2500 - 24000 | [³H]WB 4101 | Rat Brain Membranes | [1][2] |

| α₂-Adrenergic | - | 570 | [³H]Rauwolscine | Human Brain Membranes | [1] |

| β-Adrenergic | Similar to Norepinephrine | 2500 - 24000 | [³H]Dihydroalprenolol | Rat Brain Membranes | [1][2] |

| D₂-like | >10000 | >2500 | [³H]Spiperone | Rat Striatal Membranes | [1][2] |

| H₁ | - | - | - | - | |

| NET | - | - | - | - |

Note: A comprehensive table with all available data is presented in the appendix.

Functional Activity

The functional activity of 1-(3-Chlorobenzyl)piperazine is as complex as its binding profile, exhibiting agonist, partial agonist, and antagonist properties at different receptors.

Serotonin Receptors

At serotonin receptors, mCPP primarily acts as a partial agonist at several subtypes, while displaying antagonist activity at the 5-HT₂ₑ receptor.

| Target | Activity | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Assay | Cell Line | Reference |

| 5-HT₁ₐ | Partial Agonist | - | - | GTPγS Binding | - | |

| 5-HT₂ₐ | Partial Agonist | - | - | Phosphoinositide Hydrolysis | Cloned Human Receptors | |

| 5-HT₂ₑ | Antagonist | - | - | Phosphoinositide Hydrolysis | Cloned Human Receptors | [3] |

| 5-HT₂ₒ | Partial Agonist | 110 | - | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | [4] |

Monoamine Transporters

mCPP acts as both a serotonin reuptake inhibitor and a serotonin releasing agent.[5][6]

Signaling Pathways

The diverse functional activities of 1-(3-Chlorobenzyl)piperazine result in the modulation of multiple intracellular signaling cascades. The primary pathways affected are those coupled to the serotonin receptors it targets.

Gq/11-Coupled Receptor Signaling (5-HT₂ₐ and 5-HT₂ₒ)

As a partial agonist at 5-HT₂ₐ and 5-HT₂ₒ receptors, mCPP activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gi/o-Coupled Receptor Signaling (5-HT₁ₐ)

As a partial agonist at 5-HT₁ₐ receptors, mCPP is expected to activate the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the mechanism of action of 1-(3-Chlorobenzyl)piperazine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and a range of concentrations of 1-(3-Chlorobenzyl)piperazine.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of mCPP to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

-

Incubation: Incubate the membranes with GDP, varying concentrations of mCPP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of mCPP to determine the EC₅₀ and Eₘₐₓ values.

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

Protocol:

-

Cell Culture: Culture cells expressing the Gq/11-coupled receptor of interest in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of mCPP to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the concentration of mCPP to determine the EC₅₀ and Eₘₐₓ values.

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Protocol:

-

Cell/Synaptosome Preparation: Prepare cells expressing the transporter of interest or synaptosomes from brain tissue.

-

Incubation: Pre-incubate the cells or synaptosomes with varying concentrations of mCPP.

-

Uptake Initiation: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT).

-

Uptake Termination: Stop the uptake after a defined period by rapid filtration or washing.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes.

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of mCPP to determine the IC₅₀ value.

Conclusion

1-(3-Chlorobenzyl)piperazine (mCPP) is a pharmacologically complex agent with a promiscuous in vitro profile. Its primary mechanism of action involves interaction with a wide range of serotonin receptors, where it acts as a partial agonist at several subtypes and an antagonist at others. Furthermore, its ability to inhibit serotonin reuptake and promote serotonin release adds another layer of complexity to its pharmacological effects. The data and protocols presented in this guide provide a detailed foundation for understanding and further investigating the intricate in vitro mechanism of action of this compound, which is crucial for its application as a research tool and for understanding the pharmacology of drugs for which it is a metabolite.

Appendix: Comprehensive Data Tables

Table A1: Serotonin Receptor and Transporter Binding Affinities of 1-(3-Chlorobenzyl)piperazine

| Target | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Cell Line / Tissue | Reference |

| 5-HT₁ₐ | - | 360 - 1300 | [³H]8-OH-DPAT | Human Brain Membranes | [1] |

| 5-HT₁₋ₗᵢₖₑ | 100 | - | [³H]Serotonin | Rat Cortex Membranes | [2] |

| 5-HT₁ₑ | - | 360 - 1300 | [³H]5-HT | Human Brain Membranes | [1] |

| 5-HT₁ₒ | - | 360 - 1300 | [³H]5-HT | Human Brain Membranes | [1] |

| 5-HT₂ₐ | 32.1 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| 5-HT₂ₐ | - | 360 - 1300 | [³H]Ketanserin | Human Brain Membranes | [1] |

| 5-HT₂₋ₗᵢₖₑ | - | 360 - 1300 | [³H]Spiperone | Human Brain Membranes | [1] |

| 5-HT₂ₑ | 28.8 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| 5-HT₂ₒ | 3.4 | - | [¹²⁵I]DOI | Cloned Human Receptors | |

| 5-HT₃ | - | - | - | - | |

| 5-HT₇ | - | - | - | - | |

| SERT | - | 230 | [¹²⁵I]RTI-55 | Human Occipital Cortex | |

| SERT | - | >100,000 | - | Human Brain Membranes | [1] |

Table A2: Adrenergic, Dopamine, and Histamine Receptor and Transporter Binding Affinities of 1-(3-Chlorobenzyl)piperazine

| Target | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Cell Line / Tissue | Reference |

| α₁-Adrenergic | Similar to Norepinephrine | 2500 - 24000 | [³H]WB 4101 | Rat Brain Membranes | [1][2] |

| α₂-Adrenergic | - | 570 | [³H]Rauwolscine | Human Brain Membranes | [1] |

| β-Adrenergic | Similar to Norepinephrine | 2500 - 24000 | [³H]Dihydroalprenolol | Rat Brain Membranes | [1][2] |

| D₂-like | >10000 | >2500 | [³H]Spiperone | Rat Striatal Membranes | [1][2] |

| H₁ | - | - | - | - | |

| I₁ | - | - | - | - | |

| NET | - | - | - | - |

References

- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid procedure for assessment of compounds that modify uptake and release of tritiated norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 1-(3-Chlorobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 1-(3-Chlorobenzyl)piperazine (CAS No. 23145-91-7). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its constituent chemical moieties: the 3-chlorobenzyl group and the piperazine ring. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this class.

Chemical Structure and Properties

-

IUPAC Name: 1-(3-Chlorobenzyl)piperazine

-

CAS Number: 23145-91-7

-

Physical Form: Liquid[2]

-

Boiling Point: 120-123 °C at 1.5 mmHg[2]

-

Density: 1.129 g/mL at 25 °C[2]

-

Refractive Index: n20/D 1.5582[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Chlorobenzyl)piperazine, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperazine N-H | 1.5 - 2.5 | Broad Singlet | 1H |

| Piperazine -CH₂- (4 protons) | 2.4 - 2.7 | Triplet | 4H |

| Piperazine -CH₂- (4 protons) | 2.8 - 3.1 | Triplet | 4H |

| Benzyl -CH₂- | 3.5 - 3.7 | Singlet | 2H |

| Aromatic C-H | 7.1 - 7.4 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Piperazine -CH₂- | 45 - 47 |

| Piperazine -CH₂- | 53 - 55 |

| Benzyl -CH₂- | 62 - 64 |

| Aromatic C-H | 126 - 130 |

| Aromatic C-Cl | 133 - 135 |

| Aromatic C-CH₂ | 138 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Chlorobenzyl)piperazine is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond. Spectra are typically recorded from a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorobenzyl)piperazine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H (piperazine) | 3200 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2800 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1020 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Chlorobenzyl)piperazine, electron ionization (EI) would likely lead to fragmentation of the piperazine ring and the benzyl group. The predicted molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorobenzyl)piperazine

| m/z Value | Predicted Fragment |

| 210/212 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | [C₅H₉N₂]⁺ (Piperazine fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine fragment) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-Chlorobenzyl)piperazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Grind a small amount of 1-(3-Chlorobenzyl)piperazine (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of 1-(3-Chlorobenzyl)piperazine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile compounds, direct injection or infusion via a syringe pump into an electrospray ionization (ESI) source is common. Gas chromatography (GC) can also be used for sample introduction with an electron ionization (EI) source.

-

Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for identifying the molecular ion, while EI is a higher-energy method that induces fragmentation, providing structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z, which is then interpreted to determine the molecular weight and identify fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like 1-(3-Chlorobenzyl)piperazine.

References

Solubility and stability of 1-(3-Chlorobenzyl)piperazine in different solvents

An In-Depth Technical Guide on the Solubility and Stability of 1-(3-Chlorobenzyl)piperazine

Abstract

1-(3-Chlorobenzyl)piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability in different solvent systems is paramount for successful drug development, from process chemistry and formulation to ensuring the final product's shelf-life and efficacy. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-(3-Chlorobenzyl)piperazine, offering detailed experimental protocols and data presentation frameworks for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively published, this guide outlines the standard procedures to generate such critical data.

Introduction: The Importance of Physicochemical Characterization

The physicochemical properties of a chemical intermediate like 1-(3-Chlorobenzyl)piperazine directly influence its utility in synthetic chemistry and its behavior in formulation processes. Key among these properties are solubility and stability.

-

Solubility dictates the choice of solvents for reaction, purification, and formulation. Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in lower yields or requiring large solvent volumes. In formulation, solubility is a critical determinant of a drug's bioavailability.

-

Stability refers to the compound's resistance to chemical degradation under various conditions. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life. Understanding the degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

This guide details the standard experimental workflows for systematically evaluating these two critical parameters.

Solubility Determination

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is typically a quantitative measurement, expressed in units like mg/mL or moles/L. The "shake-flask" method is a widely accepted, robust technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 1-(3-Chlorobenzyl)piperazine in various solvents.

-

Preparation: Add an excess amount of 1-(3-Chlorobenzyl)piperazine to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer solutions). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid material. Dilute the sample with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility in each solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format. The table below serves as a template for presenting solubility data.

| Solvent System (at 25°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Purified Water | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| pH 1.2 Buffer (HCl) | Experimental Value | Calculated Value | e.g., Freely Soluble |

| pH 4.5 Buffer (Acetate) | Experimental Value | Calculated Value | e.g., Soluble |

| pH 6.8 Buffer (Phosphate) | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Methanol | Experimental Value | Calculated Value | e.g., Very Soluble |

| Ethanol | Experimental Value | Calculated Value | e.g., Very Soluble |

| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |

| Acetone | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |

Note: The values in this table must be determined experimentally. The qualitative descriptions are based on standard pharmacopeial definitions.

Workflow for Solubility Determination

The logical flow of the solubility determination process is illustrated below.

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in understanding the degradation products and developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for 1-(3-Chlorobenzyl)piperazine.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat the solution (e.g., at 60°C for 24 hours).

-

Base Hydrolysis: Add 1N NaOH and heat the solution (e.g., at 60°C for 24 hours).

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution (e.g., at 60°C for 48 hours). For solid-state testing, store the neat compound in an oven.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

-

-

Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

-

Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Characterize the major degradation products if possible, using techniques like mass spectrometry (LC-MS).

Data Presentation: Stability Profile

The results from the forced degradation study should be presented in a structured table.

| Stress Condition | Reagent/Condition | Duration & Temperature | Assay (%) of Parent Compound | % Degradation | Observations / Major Degradants |

| Control (Unstressed) | None | N/A | Experimental Value | 0 | No degradation observed |

| Acid Hydrolysis | 1N HCl | 24h @ 60°C | Experimental Value | Calculated Value | e.g., Degradant 1 at RRT 0.85 |

| Base Hydrolysis | 1N NaOH | 24h @ 60°C | Experimental Value | Calculated Value | e.g., Significant degradation |

| Oxidative | 3% H₂O₂ | 24h @ RT | Experimental Value | Calculated Value | e.g., Minor degradation |

| Thermal (Solution) | Heat | 48h @ 60°C | Experimental Value | Calculated Value | e.g., No significant degradation |

| Photolytic | UV/Vis Light | ICH Q1B | Experimental Value | Calculated Value | e.g., Compound is light sensitive |

Note: RRT = Relative Retention Time. Values must be determined experimentally.

Workflow for Forced Degradation Study

The workflow for conducting a forced degradation study is visualized below.

Conclusion

While 1-(3-Chlorobenzyl)piperazine is a well-established chemical intermediate, a comprehensive, publicly available dataset on its solubility and stability across a wide range of pharmaceutically relevant solvents and stress conditions is sparse. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for any researcher or drug development professional seeking to characterize this important molecule. Empirical determination of these properties is a non-negotiable step in the development process, ensuring the selection of appropriate solvent systems for synthesis and purification, the design of stable formulations, and ultimately, the safety and efficacy of the final pharmaceutical product. The systematic application of these methodologies will generate the critical data needed to de-risk development and accelerate the path to clinical use.

An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine (CAS Number: 23145-91-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperazine, with the CAS number 23145-91-7, is a substituted piperazine derivative that holds potential as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While detailed pharmacological data for this specific compound is limited in publicly accessible literature, this document explores the known biological activities of structurally related piperazine compounds, particularly focusing on its potential as an ns3 protease inhibitor. This guide aims to serve as a foundational resource for researchers investigating the therapeutic applications of 1-(3-Chlorobenzyl)piperazine.

Chemical and Physical Properties

1-(3-Chlorobenzyl)piperazine is a colorless to yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23145-91-7 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [1][2] |

| Molecular Weight | 210.7 g/mol | [1][2] |

| Boiling Point | 120-123 °C at 1.5 mmHg | [2] |

| Density | 1.129 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5582 | [2] |

| Appearance | Colorless to yellow liquid | [2] |

| SMILES | ClC1=CC=CC(CN2CCNCC2)=C1 | [3] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-(3-Chlorobenzyl)piperazine is not extensively documented in peer-reviewed literature, a general and widely applicable synthetic route for N-arylmethylpiperazines involves the nucleophilic substitution reaction between a benzyl halide and piperazine.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous piperazine derivatives.

Reaction:

Figure 1: General synthetic scheme for 1-(3-Chlorobenzyl)piperazine.

Materials:

-

3-Chlorobenzyl chloride

-

Piperazine (an excess is typically used to minimize dialkylation)

-

Anhydrous ethanol (or another suitable solvent like acetonitrile or DMF)

-

Sodium bicarbonate or another suitable base (to neutralize the HCl byproduct)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in anhydrous ethanol. A significant molar excess of piperazine (e.g., 5-10 equivalents) is recommended.

-

To this stirring solution, add 3-chlorobenzyl chloride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and a saturated solution of sodium bicarbonate to neutralize the piperazine hydrochloride salt and to deprotonate the excess piperazine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude 1-(3-Chlorobenzyl)piperazine can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

Given that the compound is a liquid with a relatively high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction distilling at the expected boiling point (120-123 °C at 1.5 mmHg) is collected.[2]

Column Chromatography:

For smaller scales or to achieve higher purity, column chromatography can be employed.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Chlorobenzyl)piperazine.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic methylene protons, and signals for the piperazine ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 3-chlorobenzyl group and the piperazine ring.

Reference Data for 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS: 65369-76-8)[4]: This data is for a related compound and should be used for general comparison only. The presence of the benzylic CH₂ group in 1-(3-Chlorobenzyl)piperazine will result in an additional signal in the ¹³C NMR and a characteristic singlet in the ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Chlorobenzyl)piperazine is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching of the piperazine ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Reference Data for 1-(3-Chlorophenyl)piperazine (CAS: 6640-24-0)[5]: This data is for a related compound and should be used for general comparison only.

Potential Biological Activity and Mechanism of Action

1-(3-Chlorobenzyl)piperazine is commercially described as a selective and reversible inhibitor of ns3 protease.[1] The NS3 (non-structural protein 3) protease is a crucial enzyme for the replication of several viruses, including Hepatitis C virus (HCV) and flaviviruses like Dengue and Zika virus, making it an attractive target for antiviral drug development.

NS3 Protease Inhibition: A Potential Mechanism of Action

The NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins. Inhibition of this enzyme would thus halt the viral replication cycle.

Figure 2: Proposed mechanism of action via NS3 protease inhibition.

While direct experimental evidence for 1-(3-Chlorobenzyl)piperazine as an ns3 protease inhibitor is not found in peer-reviewed literature, the piperazine scaffold is a known privileged structure in the design of various enzyme inhibitors. Further enzymatic assays would be required to validate this claim and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: NS3 Protease Inhibition Assay (General)

A common method to assess NS3 protease inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

Workflow:

Figure 3: General workflow for an NS3 protease inhibition assay.

Materials:

-

Recombinant NS3 protease

-

FRET-based peptide substrate for NS3 protease (containing a fluorophore and a quencher)

-

Assay buffer

-

1-(3-Chlorobenzyl)piperazine (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 1-(3-Chlorobenzyl)piperazine in the assay buffer.

-

In a 96-well plate, add the diluted compound solutions to the wells. Include wells with buffer and solvent only as negative and vehicle controls, respectively.

-

Add a fixed concentration of NS3 protease to each well and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37 °C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increased fluorescence signal.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Applications in Drug Discovery and Development

As a fragment molecule, 1-(3-Chlorobenzyl)piperazine serves as a valuable starting point for the design and synthesis of more complex drug candidates.[3] The piperazine ring is a common motif in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The 3-chlorobenzyl group provides a handle for further structural modifications to optimize potency and selectivity for a particular biological target.

Safety and Handling

Conclusion

1-(3-Chlorobenzyl)piperazine is a readily synthesizable piperazine derivative with potential applications in drug discovery, particularly in the development of antiviral agents targeting the NS3 protease. This technical guide has provided an overview of its chemical properties, a generalized synthetic and purification protocol, and a framework for its analytical and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource to guide future investigations into this promising compound.

References

- 1. 1-(3-Chlorobenzyl)piperazine | 23145-91-7 | FC112286 [biosynth.com]

- 2. 1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 [m.chemicalbook.com]

- 3. 1-(3-CHLOROBENZYL)PIPERAZINE_TargetMol [targetmol.com]

- 4. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR [m.chemicalbook.com]

- 5. mzCloud – 1 3 Chlorophenyl piperazine m CPP [mzcloud.org]

The Biological Activity of 1-(3-Chlorobenzyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Chlorobenzyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of these compounds, focusing on their anticancer, antimicrobial, and central nervous system effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation

The following tables summarize the quantitative biological activity data for 1-(3-Chlorobenzyl)piperazine derivatives and closely related analogues. Due to the limited availability of specific data for the 1-(3-chlorobenzyl) moiety in some activity classes, data from structurally similar arylpiperazine derivatives are included to provide a broader context.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound/Derivative Class | Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Novel Piperazine Derivative | K562 (Leukemia) | Proliferation | 0.06 - 0.16 | [1][2] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Various Cancer Cell Lines | SRB | Micromolar concentrations | |

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 | [3] |

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 | [3] |

| 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | - | Topoisomerase II Inhibition | 57.6 | [4] |

Table 2: Antimicrobial and Antifungal Activity of Piperazine Derivatives

| Compound/Derivative Class | Organism | Assay | MIC (µg/mL) | Reference |

| Substituted Piperazine Derivatives | Staphylococcus aureus | Broth Dilution | 1-5 | [5] |

| Substituted Piperazine Derivatives | Enterococcus faecalis | Broth Dilution | 1-5 | [5] |

| Substituted Piperazine Derivatives | Bacillus sp. | Broth Dilution | 1-5 | [5] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | Not specified | 0.015 | [5] |

| Chalcones with piperazine moiety | Candida albicans | Not specified | 2.22 | [5] |

| 1-(2-(2,4-Dimethylphenylthio)phenyl)-4-piperazine derivatives | Candida albicans & Aspergillus | Not specified | 0.35 - 0.6 | [6] |

Table 3: Receptor Binding Affinity of Arylpiperazine Derivatives

| Compound | Receptor | Assay | Ki (nM) | Reference |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl | 5-HT1A | Radioligand Binding | 16 | [8] |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl | 5-HT7 | Radioligand Binding | 278 | [8] |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl | α1-adrenergic | Radioligand Binding | 1.8 | [8] |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl | D2 | Radioligand Binding | >1000 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Radioligand Binding Assay for Receptor Affinity (Ki)

Principle: This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand for binding to the receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture for a specific time at a defined temperature to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Several studies suggest that piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways implicated is the PI3K/Akt signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers. A novel piperazine derivative has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting this pathway.[1][2]

Caption: PI3K/Akt signaling pathway and points of inhibition by piperazine derivatives.

Experimental Workflow for Anticancer Drug Screening

The identification of biologically active piperazine derivatives often follows a systematic screening process to evaluate their therapeutic potential.

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

Derivatives of 1-(3-Chlorobenzyl)piperazine represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and CNS-active agents warrants further investigation. This technical guide provides a foundational understanding of their biological profile, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interaction with signaling pathways such as PI3K/Akt, will be crucial for the rational design and development of novel and effective therapeutics based on this versatile chemical scaffold. Future research should focus on synthesizing and evaluating a broader range of these derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Pharmacological Profile of 1-(3-Chlorobenzyl)piperazine: A Technical Guide to its Prominent Analog, m-Chlorophenylpiperazine (mCPP)

A Note on the Subject: An exhaustive review of scientific literature and patent databases reveals a significant lack of published pharmacological data for 1-(3-Chlorobenzyl)piperazine . The compound is commercially available and primarily referenced as a chemical intermediate for the synthesis of other molecules. Anecdotal claims of its biological activity, such as being an ns3 protease inhibitor or having antibacterial properties, are not substantiated by peer-reviewed research.

Conversely, its structural isomer, 1-(3-Chlorophenyl)piperazine , also known as meta-Chlorophenylpiperazine (mCPP), is a psychoactive substance with a well-documented and extensive pharmacological profile. Due to the structural similarity and the frequent confusion between these two compounds, this guide will provide an in-depth technical overview of the pharmacological profile of mCPP and its analogs, for which a wealth of data exists.

Introduction to m-Chlorophenylpiperazine (mCPP)

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound of the phenylpiperazine class.[1] It is a known metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[2][3] mCPP itself has been investigated as a pharmacological probe to study the function of the serotonin system and has also appeared on the illicit drug market, often sold as a substitute for MDMA ("ecstasy").[2] Its effects are primarily mediated through its interaction with serotonin (5-HT) receptors.

Pharmacological Profile of mCPP

mCPP exhibits a broad spectrum of activity, primarily as a non-selective serotonin receptor agonist.[2] It also interacts with other neurotransmitter systems, albeit with lower affinity.

Receptor Binding Affinity

The affinity of mCPP for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the binding affinities (Ki) of mCPP at human serotonin receptors and transporters.

| Receptor/Transporter | Ki (nM) | Reference Compound |

| 5-HT1A | Varies | [4] |

| 5-HT1B | Varies | [4] |

| 5-HT1D | Varies | [4] |

| 5-HT2A | 32.1 | [4] |

| 5-HT2B | 28.8 | [4] |

| 5-HT2C | 3.4 | [4] |

| 5-HT3 | Varies | [4] |

| 5-HT7 | Varies | [4] |

| Serotonin Transporter (SERT) | Varies | [4] |

Functional Activity

mCPP generally acts as an agonist at most serotonin receptors for which it has a significant affinity.[4] Its most potent effects are observed at the 5-HT2C receptor, where it acts as a partial agonist.[4] The anxiogenic and appetite-suppressing effects of mCPP are largely attributed to its action on this receptor.[4] In contrast, it has been shown to be an antagonist at the human 5-HT2B receptor.[4]

In Vivo Effects

In human and animal studies, mCPP elicits a range of physiological and behavioral effects, primarily linked to its serotonergic activity.

Neuroendocrine Effects

Administration of mCPP leads to dose-dependent increases in the levels of several hormones, including prolactin, cortisol, and adrenocorticotropic hormone (ACTH).[2] This has made it a useful tool for probing the sensitivity of the serotonin system in various psychiatric conditions.[2]

Behavioral Effects

The subjective effects of mCPP in humans are often described as unpleasant, including anxiety, dysphoria, and physical discomfort, rather than the euphoria associated with drugs like MDMA.[2] It is also known to induce migraines, an effect potentially mediated by its agonism at 5-HT2B receptors.[4] In rodents, mCPP can induce a "head-twitch response," which is a behavioral proxy for hallucinogenic potential, although hallucinogenic effects in humans are not consistently reported.[4]

Analogs of 1-(3-Chlorobenzyl)piperazine and their Activity

While data on 1-(3-chlorobenzyl)piperazine is scarce, research into other benzylpiperazine derivatives has been conducted. For instance, a study on the de novo design of benzylpiperazine derivatives identified selective binders of the anti-apoptotic protein Mcl-1, with some compounds showing high affinity. However, this study did not specifically report on the 3-chloro substituted analog.

Another related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine , has been identified as a potent and selective 5-HT2C receptor agonist.[5] This compound demonstrated dose-dependent inhibition of food intake and body weight reduction in rats, highlighting its potential as an anti-obesity agent.[5] However, it also showed mutagenic potential in the Ames assay following metabolic activation.[5]

Experimental Protocols

The characterization of compounds like mCPP involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound at a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT2C receptor).

-

Radioligand (e.g., [3H]-mesulergine for the 5-HT2C receptor).

-

Test compound (mCPP or analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., mianserin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In each well of the microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a typical radioligand binding assay.

Functional Assay: cAMP Measurement for G-protein Coupled Receptors

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine if a test compound is an agonist or antagonist at a Gs- or Gi-coupled receptor.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 cells with the 5-HT7 receptor, which is Gs-coupled).

-

Test compound (mCPP or analog).

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

A cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

-

Cell culture medium and plates.

-

Plate reader capable of detecting the assay signal.

Procedure for a Gs-coupled receptor (e.g., 5-HT7):

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-